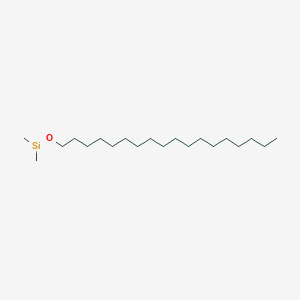
Silane, dimethyl(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(octadecyloxy)silane is an organosilicon compound with the molecular formula C28H60O2Si. It is characterized by a silicon atom bonded to two methyl groups and an octadecyloxy group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(octadecyloxy)silane can be synthesized through the reaction of dimethylchlorosilane with octadecanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the substitution of the chlorine atom with the octadecyloxy group.
Industrial Production Methods
In industrial settings, the production of dimethyl(octadecyloxy)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(octadecyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The octadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to substitute the octadecyloxy group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl(octadecyloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of biomaterials.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, as well as in the formulation of lubricants and anti-foaming agents.
Mecanismo De Acción
The mechanism by which dimethyl(octadecyloxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon-oxygen bond in the compound is highly stable, allowing it to act as a coupling agent that enhances the adhesion between different materials. This property is particularly useful in the development of coatings and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
Octadecylsilane: Similar in structure but lacks the dimethyl groups.
Trimethoxy(octadecyl)silane: Contains three methoxy groups instead of the octadecyloxy group.
Chloro(dimethyl)octadecylsilane: Contains a chlorine atom instead of the octadecyloxy group.
Uniqueness
Dimethyl(octadecyloxy)silane is unique due to the presence of both dimethyl and octadecyloxy groups, which confer specific chemical properties such as enhanced hydrophobicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion and stability under various conditions.
Propiedades
Fórmula molecular |
C20H43OSi |
|---|---|
Peso molecular |
327.6 g/mol |
InChI |
InChI=1S/C20H43OSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-20H2,1-3H3 |
Clave InChI |
VOCNXMMJRQSMLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCO[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


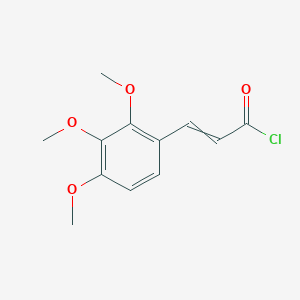


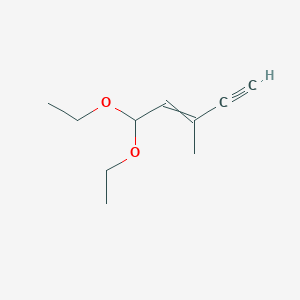
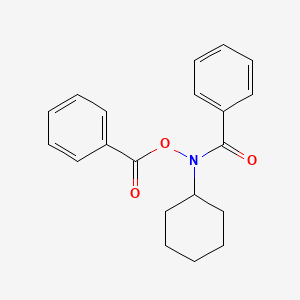
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

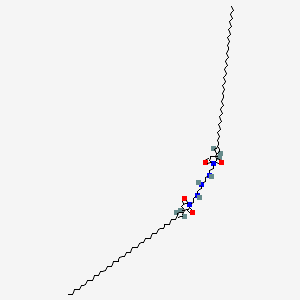

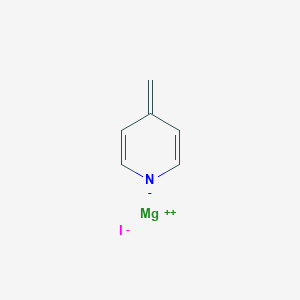
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
